molecular formula C25H23N3O2 B14934696 N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B14934696
M. Wt: 397.5 g/mol
InChI Key: NFQLRRRRUOIKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a diphenylpropylamine backbone linked to a 4-hydroxyphthalazin-1-yl moiety via an acetamide bridge. For example, related compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) were synthesized via nucleophilic substitution reactions involving sodium iodide and chlorotrimethylsilane in acetonitrile ().

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C25H23N3O2/c29-24(17-23-21-13-7-8-14-22(21)25(30)28-27-23)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,26,29)(H,28,30)

InChI Key

NFQLRRRRUOIKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular properties, synthesis, and biological activities.

Structural Analogs and Molecular Properties

A key structural feature of this compound is the 4-hydroxyphthalazin-1-yl group, which contrasts with substituents in other analogs:

Compound Name Molecular Formula Molecular Weight logP H-bond Donors H-bond Acceptors Key Substituent Source
This compound C₂₉H₂₅N₃O₃ 463.54 ~5.2* 2 5 4-hydroxyphthalazin-1-yl -
2-(4-Bromophenyl)-N-(3,3-diphenylpropyl)-2-phenylacetamide C₂₉H₂₆BrNO 484.44 7.3 1 1 4-bromophenyl
N-(3,3-diphenylpropyl)-2-(3-oxo-hexahydrocyclohepta[c]pyridazin-2-yl)acetamide C₂₆H₂₉N₃O₂ 415.53 - 1 3 pyridazinone
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₅H₂₄BrN₃O₃ 510.39 - 1 4 pyridazinone/methoxybenzyl

Key Observations :

  • The 4-hydroxyphthalazin-1-yl group increases hydrogen bond acceptors (5 vs.
  • The pyridazinone derivatives () exhibit variable receptor specificity (e.g., FPR2 agonism in ), suggesting that heteroaromatic substituents critically influence biological activity.
Pharmacological Activities

While direct data for the target compound are lacking, insights can be inferred from analogs:

  • Anti-Cancer Activity :

    • Acetamide derivatives with sulfonylquinazoline groups (e.g., compound 38 in ) showed IC₅₀ values <10 μM against HCT-116 and MCF-7 cell lines.
    • The phthalazine moiety in the target compound may mimic quinazoline interactions, though its hydroxy group could alter potency or selectivity.
  • Antimicrobial Activity :

    • Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47 in ) demonstrated MIC values of 2–8 μg/mL against S. aureus and C. albicans.
    • The diphenylpropyl group in the target compound may enhance membrane penetration, but the hydroxyphthalazin-1-yl group’s polarity could reduce broad-spectrum efficacy.
  • Receptor Modulation: Pyridazinone-based acetamides (e.g., ) act as FPR2 agonists (EC₅₀ = 0.1–1 μM), with substituents like methoxybenzyl determining receptor specificity. The hydroxyphthalazin-1-yl group may favor interactions with kinases or phosphodiesterases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.